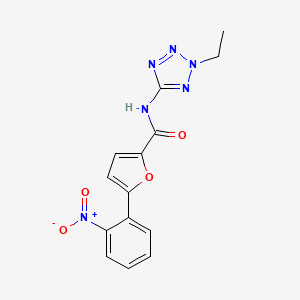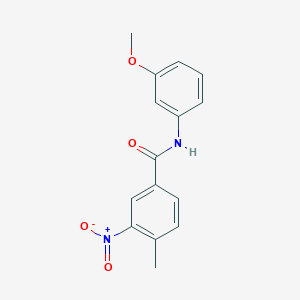
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it is believed to act on the hypothalamic-pituitary-gonadal (HPG) axis in animals. This compound has been shown to increase the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animals, which can lead to increased testosterone production and improved reproductive performance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animals. In pigs, this compound supplementation has been shown to increase the expression of genes involved in lipid metabolism and energy production in the liver. In chickens, this compound supplementation has been shown to improve the immune response and reduce oxidative stress. In mice, this compound has been shown to have neuroprotective effects against ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is the lack of knowledge on its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and neurodegenerative diseases. Another direction is to study its effects on the gut microbiome and its potential as a prebiotic. Additionally, more research is needed to understand its mechanism of action and potential side effects in animals and humans.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as agriculture, medicine, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized by reacting 3,4-dimethoxybenzylamine with 2-pyridinecarboxaldehyde and thiourea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to improve the growth performance and feed efficiency of livestock animals such as pigs and chickens. In medicine, this compound has been studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. In material science, this compound has been used as a ligand in the synthesis of metal complexes for catalytic and optical applications.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-13-7-6-11(9-14(13)20-2)18-15(21)17-10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMJDYTUYWQZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792913 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)
![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)